molecular formula C39H60N10O8 B568837 Fsllry-NH2 CAS No. 245329-02-6

Fsllry-NH2

Número de catálogo B568837
Número CAS: 245329-02-6
Peso molecular: 796.971
Clave InChI: KMSCNWHRNILNRJ-JNRWAQIZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FSLLRY-NH2 is a selective peptide antagonist of the protease-activated receptor 2 (PAR2) . It has been shown to reverse taxol-induced mechanical allodynia, heat hyperalgesia, and PKC activation in ICR mice. It also blocks ERK activation and collagen production in isolated cardiac fibroblasts, reduces symptoms in a mouse model of dermatophyte-associated itch, and inhibits C. albicans induced inflammation in oral mucosal cells in vitro .


Molecular Structure Analysis

The molecular weight of FSLLRY-NH2 is 796.97 and its formula is C39H60N10O8 . The sequence of FSLLRY-NH2 is FSLLRY, with a modification of Tyr-6 = C-terminal amide .


Physical And Chemical Properties Analysis

FSLLRY-NH2 is a solid substance with a white to off-white color . It is soluble to 1 mg/ml in water .

Aplicaciones Científicas De Investigación

Fsllry-NH2: A Comprehensive Analysis of Scientific Research Applications

1. Antagonist for Protease-Activated Receptor 2 (PAR2) Fsllry-NH2 is known to be a selective antagonist for PAR2, which plays a role in various physiological processes. It has been used to reverse taxol-induced mechanical allodynia and heat hyperalgesia in mice, suggesting its potential in pain management and sensory disorders .

2. Inhibition of Protein Kinase C (PKC) Activation This compound has shown efficacy in blocking PKC activation in mice, which is significant since PKC is involved in numerous cellular functions, including cell growth and differentiation .

Cardiac Fibroblast Research: Fsllry-NH2 blocks ERK activation and collagen production in isolated cardiac fibroblasts, indicating its utility in studying cardiac function and possibly in the treatment of fibrosis-related heart conditions .

Dermatophyte-Associated Itch: The compound has been used to reduce symptoms in a mouse model of dermatophyte-associated itch, providing insights into itch mechanisms and potential therapeutic approaches .

Inflammatory Response Studies: A study explored the role of PAR2 in hydrogen peroxide-induced HepG2 cells using Fsllry-NH2 as a PAR2 antagonist. This highlights its application in understanding inflammatory responses at the cellular level .

Urinary Tract Infections (UTIs) Research: Fsllry-NH2 has been used as a PAR2 inhibitor to test its effects on UTIs in a murine model, which could lead to new strategies for managing such infections .

7. Atopic Dermatitis (AD)-Associated Acute Itch Flare Research The compound has been utilized to study clinical itch datasets from phase 3 clinical trials for moderate-to-severe AD, contributing to the development of treatments for acute itch flares associated with atopic dermatitis .

Each of these applications demonstrates the versatility of Fsllry-NH2 in scientific research, offering valuable insights into various biological processes and potential therapeutic targets.

R&D Systems - FSLLRY-NH2 Springer - Inhibitory effect of FSLLRY-NH2 Sigma-Aldrich - FSLLRY-NH2 trifluoroacetate salt

Mecanismo De Acción

Propiedades

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60N10O8/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44)/t27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSCNWHRNILNRJ-JNRWAQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60N10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fsllry-NH2

Q & A

Q1: What is the primary target of FSLLRY-NH2?

A1: FSLLRY-NH2 acts as a selective antagonist of Protease-Activated Receptor 2 (PAR2) [, , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does FSLLRY-NH2 interact with PAR2?

A2: FSLLRY-NH2 binds to PAR2 and blocks the binding site of its natural agonists, such as tryptase and trypsin, thereby preventing receptor activation [, , , , , , , , , ]. This prevents the downstream signaling cascade associated with PAR2 activation.

Q3: What are the downstream effects of PAR2 antagonism by FSLLRY-NH2?

A3: Blocking PAR2 with FSLLRY-NH2 leads to various downstream effects, including:

  • Reduced inflammation: FSLLRY-NH2 decreases the expression and release of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and MIP-2 [, , , , , , ].
  • Reduced pain: FSLLRY-NH2 alleviates neuropathic pain [], bone cancer pain [, , ], and visceral hypersensitivity [, ] by interfering with pain signaling pathways involving TRPV1, TRPA1, and PKC/PKA.
  • Improved neurological outcome after cardiac arrest: FSLLRY-NH2 administration following cardiac arrest in rats leads to improved neurological function and reduced hippocampal neuronal degeneration, suggesting neuroprotective effects [].
  • Modulation of cell proliferation and apoptosis: FSLLRY-NH2 has been shown to inhibit proliferation and induce apoptosis in cervical cancer cells []. It also appears to influence the viability of beta cells in the pancreas [].
  • Effects on tissue remodeling: In a mouse model of allergic rhinitis, FSLLRY-NH2 was found to downregulate the expression of tight junction proteins ZO-1 and Claudin-1, suggesting a potential role in modulating epithelial barrier function [].

Q4: What signaling pathways are associated with PAR2 and modulated by FSLLRY-NH2?

A4: FSLLRY-NH2, through PAR2 antagonism, influences several signaling pathways:

  • ERK1/2 pathway: FSLLRY-NH2 inhibits the phosphorylation of ERK1/2, reducing the expression of pro-inflammatory cytokines [, ].
  • PKC/PKA pathway: By blocking PAR2, FSLLRY-NH2 reduces the activity of PKCε and PKA, which are involved in pain signaling and inflammation [].
  • TRP channel activation: FSLLRY-NH2 attenuates the activity of TRPA1, a sensory ion channel involved in pain signaling, and potentially other TRP channels like TRPV1 and TRPV4 [, , , , ].

Q5: What is the molecular formula and weight of FSLLRY-NH2?

A5: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of FSLLRY-NH2. Further investigation in chemical databases or publications focusing on its synthesis and characterization would be needed.

Q6: Is there any information regarding spectroscopic data for FSLLRY-NH2?

A6: The provided research abstracts do not offer details on spectroscopic data for FSLLRY-NH2. Consult specialized chemical databases or literature for this information.

Q7: What is known about the stability and material compatibility of FSLLRY-NH2?

A7: The provided abstracts do not elaborate on the stability or material compatibility of FSLLRY-NH2.

Q8: How do structural modifications of FSLLRY-NH2 impact its activity and selectivity?

A8: The research primarily focuses on FSLLRY-NH2 as a representative PAR2 antagonist. Specific studies exploring the structure-activity relationship (SAR) of FSLLRY-NH2 analogs are not included in the provided abstracts.

Q9: Are there any studies on the stability and formulation of FSLLRY-NH2?

A9: Information about the stability and formulation of FSLLRY-NH2 is absent from the provided research abstracts.

Q10: What is known about the pharmacokinetics (PK) of FSLLRY-NH2?

A10: The provided abstracts do not discuss the absorption, distribution, metabolism, and excretion (ADME) properties of FSLLRY-NH2. Further research specifically focusing on its PK profile is needed.

Q11: What is the evidence for the efficacy of FSLLRY-NH2 in vitro and in vivo?

A11: Numerous studies demonstrate the efficacy of FSLLRY-NH2 in various in vitro and in vivo models:

  • In vitro: FSLLRY-NH2 inhibits the release of pro-inflammatory cytokines from human bronchial epithelial cells [], reduces tryptase-induced intestinal epithelial cell injury [], and inhibits apoptosis in cervical cancer cells [].
  • In vivo: FSLLRY-NH2 alleviates pain in models of bone cancer [, , ], visceral hypersensitivity [, ], and reduces bladder hyperactivity []. It also shows neuroprotective effects following cardiac arrest in rats [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.